A Comprehensive Technical Guide to 4-Hydroxy Sertraline (CAS 1554653-71-2): Structure, Synthesis, and Analytical Characterization
A Comprehensive Technical Guide to 4-Hydroxy Sertraline (CAS 1554653-71-2): Structure, Synthesis, and Analytical Characterization
This guide provides an in-depth technical overview of 4-Hydroxy Sertraline, a critical reference compound related to the widely prescribed antidepressant, Sertraline. Designed for researchers, analytical scientists, and drug development professionals, this document details the compound's chemical identity, proposed synthesis, and robust analytical methodologies for its characterization and quantification. The insights herein are grounded in established principles of organic chemistry and pharmaceutical analysis, aiming to equip professionals with the knowledge required for comprehensive quality control and research applications.
Part I: Physicochemical and Structural Characterization
The foundation of any robust analytical work is a thorough understanding of the molecule's identity and properties. 4-Hydroxy Sertraline is a derivative of Sertraline, distinguished by the addition of a hydroxyl group.
Chemical Identity
-
Systematic Name: (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-4-hydroxy-N-methyl-1-naphthalenamine[1][2]
-
CAS Number: 1554653-71-2[3]
-
Primary Application: Pharmaceutical reference standard for analytical method development, validation, and quality control of Sertraline.[3][4]
Structural Elucidation
The structure of 4-Hydroxy Sertraline is fundamentally based on the tetralin core of its parent drug, Sertraline. The key differentiating feature is the hydroxyl (-OH) group at the C4 position of the tetrahydronaphthalene ring system. This modification significantly alters the polarity and potential metabolic profile of the molecule compared to Sertraline.
Caption: Comparison of Sertraline and 4-Hydroxy Sertraline structures.
Physicochemical Properties
A summary of the key physicochemical data for 4-Hydroxy Sertraline is presented below. This information is fundamental for developing analytical methods, particularly for chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇Cl₂NO | [1][2][3] |
| Molecular Weight | 322.23 g/mol | [1][2] |
| Stereochemistry | (1S-cis) | [1][2] |
| Physical Form | Typically a solid powder | Assumed |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO. | Inferred |
| pKa | Not publicly available; requires experimental determination. | |
| LogP | Not publicly available; requires experimental determination. |
Part II: Synthesis and Purification
The availability of a high-purity reference standard is a prerequisite for accurate impurity profiling in drug substance manufacturing. Since 4-Hydroxy Sertraline is primarily used for this purpose, a reliable synthetic route is essential. While specific proprietary synthesis methods are not publicly detailed, a chemically sound pathway can be proposed based on established organic chemistry principles and related syntheses.
Rationale for Synthesis
The synthesis of 4-Hydroxy Sertraline is driven by the need for a qualified analytical standard. This standard is indispensable for:
-
Method Validation: To prove that an analytical method can accurately detect and quantify this specific impurity.
-
Quality Control: For routine testing of Sertraline batches to ensure that levels of this and other impurities are below regulatory thresholds.
-
Forced Degradation Studies: To identify potential degradation products of Sertraline under various stress conditions (e.g., acid, base, oxidation).
Proposed Synthetic Pathway
A logical approach to synthesize 4-Hydroxy Sertraline involves a multi-step process starting from a suitable tetralone precursor. The key transformation is the stereoselective introduction of the amine and hydroxyl groups.
Caption: Proposed workflow for the synthesis of 4-Hydroxy Sertraline.
Experimental Protocol: Representative Reductive Amination
The following protocol outlines the critical reductive amination step. The causality for reagent selection is key: methylamine provides the N-methyl group, while a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is chosen because it selectively reduces the intermediate iminium ion without reducing the ketone, enabling a one-pot reaction.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the precursor, 4-Hydroxy-4-(3,4-Dichlorophenyl)-tetralone (1.0 eq), in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of methylamine (approx. 2.0 eq) in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, monitoring for any gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding water. Reduce the solvent volume under vacuum. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification and Isolation
The synthesis of Sertraline and its derivatives often results in a mixture of up to four stereoisomers.[5] Achieving the required stereochemical purity for a reference standard necessitates a robust purification strategy.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and diastereomers with high resolution.
-
Validation: The purity of the final isolated compound must be confirmed using an orthogonal analytical method (e.g., a different HPLC column or mobile phase) and its structure confirmed by NMR spectroscopy and high-resolution mass spectrometry.
Part III: Analytical Methodologies
To ensure the quality and safety of a pharmaceutical product, robust and validated analytical methods are required to control impurities like 4-Hydroxy Sertraline.
Chromatographic Separation: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control labs due to its reliability, precision, and cost-effectiveness.[6][7] A well-developed HPLC method can effectively separate 4-Hydroxy Sertraline from the main Sertraline peak and other related impurities.
Protocol: Quantification of 4-Hydroxy Sertraline Impurity
This protocol is a self-validating system designed for the quantification of 4-Hydroxy Sertraline in Sertraline hydrochloride drug substance.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[8]
-
Mobile Phase A: Phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 2.7 with phosphoric acid). The buffer controls the ionization state of the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile. The organic modifier used to elute compounds from the reversed-phase column.
-
Gradient: A gradient elution (e.g., starting with 35% B and increasing to 70% B over 20 minutes) is typically necessary to resolve all potential impurities.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm, or a wavelength specific to the chromophore for enhanced sensitivity.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 4-Hydroxy Sertraline reference standard in a diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1.0 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Sertraline HCl drug substance in the diluent to a high concentration (e.g., 1.0 mg/mL) to ensure detection of low-level impurities.
-
-
Analysis and Quantification:
-
Inject the standard and test solutions. The area of the 4-Hydroxy Sertraline peak in the test sample is compared to the area of the peak in the reference standard to calculate its concentration, typically expressed as a percentage relative to the main Sertraline peak.
-
Structural Confirmation by Mass Spectrometry
While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for unambiguous identification.[7] The mass spectrometer provides molecular weight information that serves as a definitive confirmation of the impurity's identity.
Caption: Integrated workflow for impurity analysis.
-
Expected Mass: For the molecular formula C₁₇H₁₇Cl₂NO, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 322.07, with a characteristic isotopic pattern due to the two chlorine atoms.
Part IV: Biological Context and Significance
Sertraline undergoes extensive metabolism in the body, primarily through N-demethylation to form desmethylsertraline, which has some pharmacological activity.[9][10] Another pathway involves deamination to form an α-hydroxy ketone, which is then glucuronidated for excretion.[9][11]
Caption: Major metabolic pathways of Sertraline.
The specific role of 4-Hydroxy Sertraline in human metabolism is not well-documented in major pharmacokinetic literature, which focuses on the N-desmethyl and ketone pathways. Therefore, its primary significance in the pharmaceutical field is as a process-related impurity or a potential degradation product. The control of such impurities is a non-negotiable aspect of drug development, as mandated by regulatory agencies worldwide to ensure patient safety. The presence of even small amounts of structurally related but uncharacterized impurities can have unforeseen toxicological or pharmacological effects.
Conclusion
4-Hydroxy Sertraline (CAS 1554653-71-2) is a structurally important derivative of Sertraline. While not identified as a major human metabolite, its role as a potential impurity makes it a compound of high interest for pharmaceutical quality control. This guide has provided a comprehensive framework for understanding its structure, a plausible synthetic strategy for its preparation as a reference standard, and detailed, robust analytical methods for its separation and quantification. For scientists and professionals in drug development, the ability to synthesize, identify, and control such compounds is fundamental to the principles of scientific integrity and patient safety that govern the pharmaceutical industry.
References
-
4-Hydroxy Sertraline. Splendid Lab Pvt. Ltd. [Link]
-
Sertraline EP Impurity E. Cleanchem. [Link]
- Process for the preparation of sertraline hydrochloride form ii.
-
Sertraline. PubChem, National Institutes of Health. [Link]
-
PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, via PubMed Central. [Link]
-
Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Hilaris Publisher. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Journal of Young Pharmacists, via PubMed Central. [Link]
-
Sertraline. ClinPGx. [Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [Link]
-
Sertraline – isolation methods and quantitation in biological material. Psychiatria Polska. [Link]
-
A UHPLC METHOD FOR SERTRALINE DETERMINATION. Journal of IMAB. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 4-Hydroxy sertraline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Hydroxy Sertraline - SRIRAMCHEM [sriramchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatriapolska.pl [psychiatriapolska.pl]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
